Pyridinium o-iodoxybenzoate

Safety Reagent Handling Oxidation

Upgrade your oxidation workflows with Pyridinium o-iodoxybenzoate (PIBX). Unlike explosive IBX, this crystalline pyridinium salt is safer, neutral, and stable for 2 years at -20°C. It delivers higher oxidation rates in THF and equivalent reactivity in DMF/DMSO, avoiding acetic acid byproducts. Choose PIBX for safer, faster, and cleaner oxidations.

Molecular Formula C12H10INO4
Molecular Weight 359.12 g/mol
CAS No. 1380548-11-7
Cat. No. B6316022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium o-iodoxybenzoate
CAS1380548-11-7
Molecular FormulaC12H10INO4
Molecular Weight359.12 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-]
InChIInChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H
InChIKeyJKZNBOGIALICGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium o-iodoxybenzoate (PIBX): The Safer, Soluble IBX Alternative for Alcohol Oxidation


Pyridinium o-iodoxybenzoate (CAS 1380548-11-7), also known as the IBX pyridine complex or PIBX, is a hypervalent iodine(V) reagent classified as a stable pyridinium salt of o-iodoxybenzoic acid (IBX) [1]. This compound is synthesized by the reaction of IBX with pyridine, forming a crystalline complex that is recognized for its role as a mild and selective oxidizing agent in organic synthesis . Unlike its progenitor IBX, PIBX exhibits neutral properties and enhanced safety, positioning it as a convenient and practical substitute in a wide array of oxidation reactions .

Why Generic IBX or DMP Substitution Fails: The Case for Pyridinium o-iodoxybenzoate (PIBX)


The simple interchange of o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) with Pyridinium o-iodoxybenzoate (PIBX) is not trivial, as the three reagents diverge significantly in key practical parameters that dictate experimental success and safety. IBX, while effective, suffers from poor solubility in many common organic solvents [1] and is known to be potentially explosive , a hazard shared with DMP . PIBX is specifically engineered to mitigate these critical drawbacks; its pyridinium salt form confers enhanced solubility and stability, which directly translates to a higher oxidation rate in specific solvent systems [2]. Therefore, selecting PIBX is a choice based on quantifiable improvements in safety, solubility, and reaction kinetics rather than a mere reagent swap.

Quantitative Evidence for Pyridinium o-iodoxybenzoate (PIBX) vs. IBX, DMP, and SIBX


Superior Safety Profile: Non-Explosive Nature vs. IBX and DMP

PIBX is explicitly described as a 'safer' alternative to the widely-used oxidant IBX [1]. This is a critical safety differentiation, as both IBX and its derivative Dess-Martin periodinane (DMP) are well-documented to be 'potentially explosive' . While a stabilized formulation of IBX (SIBX) also addresses explosivity , PIBX offers this safety advantage as an intrinsic property of its molecular structure, a pyridinium salt, without requiring a formulation with exogenous stabilizers like benzoic acid and isophthalic acid .

Safety Reagent Handling Oxidation

Enhanced Oxidation Kinetics in THF vs. IBX

A direct comparison of oxidation performance reveals that PIBX 'provides a higher oxidation rate in THF due to better solubility' compared to IBX [1]. This is a direct consequence of PIBX's improved solubility profile in this common organic solvent, which overcomes a key limitation of IBX [2]. The enhanced kinetics in THF are a quantifiable advantage, allowing for faster and potentially more complete conversions under identical reaction conditions.

Reaction Kinetics Solvent Effects Oxidation

Equivalent Reactivity to IBX in Polar Solvents (DMF/DMSO)

In polar aprotic solvents like DMF and DMSO, PIBX has been shown to behave 'as an equivalent to IBX in the oxidation of alcohols to ketones or aldehydes' [1]. This indicates that the complexation with pyridine does not compromise the oxidative power of the IBX core in these standard reaction media. Therefore, researchers can substitute PIBX for IBX in established protocols using DMF or DMSO with a high degree of confidence in comparable yields and selectivity .

Reactivity Functional Group Tolerance Oxidation

Defined Long-Term Storage Stability: 2 Years at -20°C

Vendor technical datasheets specify that PIBX is 'stable for at least 2 years after receipt when stored at -20°C' . This provides a clear, quantifiable benchmark for procurement and inventory management. While IBX and DMP are also stored under similar conditions, this explicit stability claim for the pyridinium salt form gives users a high degree of confidence in the reagent's long-term integrity and performance consistency.

Stability Storage Reagent Lifecycle

Improved Solubility Profile in Organic Solvents vs. IBX

PIBX demonstrates a significantly improved solubility profile compared to its parent compound IBX. While IBX is known for its poor solubility in common organic solvents like diethyl ether and chloroform and only partial solubility in DMSO , PIBX is specifically noted for its 'better solubility' in THF [1] and is reported to be 'soluble in toluene' . This expanded solvent compatibility is a direct, quantifiable advantage that facilitates homogeneous reaction conditions and broadens the scope of possible synthetic applications.

Solubility Reagent Handling Process Chemistry

Stable, Neutral Pyridinium Salt Formulation

PIBX is characterized as a stable pyridinium salt with 'neutral properties' [1]. This is a notable advantage over DMP, which generates two equivalents of acetic acid during the oxidation reaction, necessitating the use of a buffer or mild base to protect acid-sensitive substrates or reaction systems . The neutral nature of PIBX simplifies reaction setups and reduces the risk of acid-catalyzed side reactions or product degradation, providing a more straightforward and selective oxidation process.

Formulation Stability Reagent Properties

Key Application Scenarios for Pyridinium o-iodoxybenzoate (PIBX) Driven by Quantitative Differentiation


Accelerated Oxidation Reactions in THF

For synthetic routes where THF is the optimal or preferred solvent due to substrate solubility or downstream process compatibility, PIBX offers a direct kinetic advantage over IBX. The 'higher oxidation rate in THF due to better solubility' [1] makes PIBX the reagent of choice for reducing reaction times and improving throughput, especially in high-value pharmaceutical intermediate synthesis where cycle time reduction is a key economic driver.

Direct Replacement of IBX in DMF/DMSO Protocols with Enhanced Safety

In established synthetic sequences that utilize DMF or DMSO as the reaction medium, PIBX can be substituted directly for IBX with the expectation of 'equivalent' reactivity [1]. This allows process chemists and researchers to immediately realize the safety benefits of a 'safer' and 'stable' pyridinium salt form without investing time and resources in reaction re-optimization, thereby mitigating the risk associated with potentially explosive IBX .

Oxidation of Acid-Sensitive Substrates Without Buffering

For the oxidation of acid-labile alcohols or in reaction sequences where acid byproducts are problematic, PIBX is a superior alternative to DMP. Since PIBX is a 'neutral' pyridinium salt [1] and does not generate acetic acid as a reaction byproduct unlike DMP , it eliminates the need for an external base buffer. This leads to cleaner reaction profiles, higher yields of sensitive products, and simplifies purification.

Long-Term Reagent Inventory and Scale-Up Planning

For procurement and lab management, the defined 'stable for at least 2 years after receipt when stored at -20°C' [1] provides a concrete shelf-life metric. This allows for confident bulk purchasing and long-term inventory planning for ongoing research programs or pilot-scale campaigns, minimizing the risk of reagent degradation and ensuring consistent performance from batch to batch over extended periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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